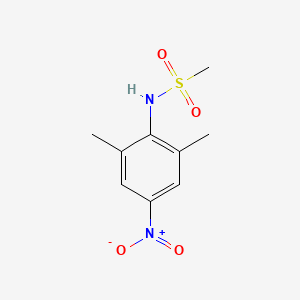

N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-6-4-8(11(12)13)5-7(2)9(6)10-16(3,14)15/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQOHMCDLAKXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NS(=O)(=O)C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide typically involves the reaction of 2,6-dimethyl-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,6-dimethyl-4-nitroaniline+methanesulfonyl chloride→N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Reduction: The major product is N-(2,6-dimethyl-4-aminophenyl)methanesulfonamide.

Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties, and N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide is no exception. Research has indicated that derivatives of sulfonamides exhibit significant activity against a range of pathogens. For instance, studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain protozoan infections such as malaria and trypanosomiasis .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In vitro studies have reported that it can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for developing new anti-inflammatory drugs.

Analgesic Effects

In addition to its anti-inflammatory properties, N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide has been investigated for its analgesic effects. Its mechanism may involve modulation of pain pathways and inhibition of pain mediators, which warrants further exploration in clinical settings .

Material Science

Sensors Development

The compound's chemical structure allows it to be utilized in the development of sensors. Its ability to undergo specific chemical reactions makes it suitable for detecting reactive electrophilic alkylating agents. The optimization of its reactivity has been explored in various self-immolative systems designed for sensor applications .

Polymer Chemistry

N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide can also be incorporated into polymer matrices to enhance their properties. The introduction of sulfonamide groups can improve the thermal stability and mechanical strength of polymers, making them suitable for advanced material applications .

Analytical Chemistry

Chromatography Applications

In analytical chemistry, this compound can serve as a standard or reagent in chromatographic techniques. Its unique properties allow for effective separation and identification of compounds in complex mixtures. This application is particularly relevant in pharmaceutical analysis where purity and composition need to be assessed accurately .

Case Studies

| Study Title | Findings | Application Area |

|---|---|---|

| Self-Immolative Systems for Sensor Development | Demonstrated the effectiveness of the compound in creating sensors that detect electrophilic agents through self-immolation mechanisms | Material Science |

| Antimicrobial Activity Assessment | Showed significant antibacterial activity against various pathogens | Medicinal Chemistry |

| Anti-inflammatory Mechanism Exploration | Inhibition of cyclooxygenase enzymes leading to reduced inflammation | Medicinal Chemistry |

Mechanism of Action

The mechanism of action of N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The methanesulfonamide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The table below summarizes critical structural and commercial attributes of the target compound and its analogs:

Functional Implications of Substituents

Steric Effects

- N-Methylation in 334952-01-1 eliminates a hydrogen-bond donor, which may decrease solubility in polar solvents or affinity for biological targets .

Electronic Effects

- The para-nitro group in 632300-21-1 stabilizes the aromatic ring via resonance, enhancing electrophilic substitution resistance. In contrast, the meta-nitro group in 85482-36-6 creates an electron-deficient region at the ortho position, favoring electrophilic attacks .

Heterocyclic Modifications

Commercial and Research Relevance

- Purity : The target compound (632300-21-1) and heterocyclic analogs like 136295-82-4 are available at ≥95% purity, making them suitable for synthetic and pharmacological studies .

- Applications: 632300-21-1: Potential use as a intermediates in agrochemicals (e.g., herbicides) due to nitro and sulfonamide motifs. 85482-36-6: Fluorine substitution suggests utility in medicinal chemistry for kinase inhibitors or PET tracer development . 334952-01-1: N-Methylation may improve lipophilicity for CNS-targeting drugs.

Biological Activity

N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide can be represented as follows:

- IUPAC Name : N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide

- Molecular Formula : C10H12N2O4S

- CAS Number : 632300-21-1

Biological Activity Overview

Research indicates that compounds containing the sulfonamide moiety exhibit a wide range of biological activities. The following table summarizes key biological activities associated with N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide based on existing literature.

The biological activity of N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound inhibits various enzymes, including carbonic anhydrase, which plays a vital role in regulating pH and fluid balance in tissues.

- Modulation of Cytokine Production : By affecting the signaling pathways involved in inflammation, this compound can reduce the levels of pro-inflammatory cytokines.

- Cell Cycle Interference : In cancer cells, it may disrupt cell cycle progression, leading to reduced proliferation rates.

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamides similar to N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide:

- A study highlighted the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) as low as 10 µg/mL for certain derivatives .

- Another investigation focused on its anti-inflammatory properties in a rat model of induced inflammation, where treatment with the compound resulted in a significant decrease in paw edema compared to control groups.

Q & A

Q. What are the optimal synthetic routes for N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves reacting 2,6-dimethyl-4-nitroaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include maintaining anhydrous conditions, controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), and reaction temperature (0–5°C initially, then room temperature). Purification via recrystallization or column chromatography ensures product integrity. Comparative studies on similar sulfonamides suggest yields improve with slow reagent addition and inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

- NMR : Confirm aromatic proton environments (e.g., dimethyl and nitro substituents) and sulfonamide NH proton (δ ~10–12 ppm).

- IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group absorptions (~1520–1350 cm⁻¹).

- X-ray crystallography : Resolve steric effects from 2,6-dimethyl groups and nitro positioning (see analogous structures in ). Cross-validation with mass spectrometry (ESI or EI-MS) ensures molecular ion consistency .

Q. How can researchers identify and mitigate common synthetic impurities?

Common impurities include unreacted starting materials, over-sulfonated products, or regioisomers. Analytical methods:

- HPLC/GC-MS : Detect unreacted 2,6-dimethyl-4-nitroaniline or methanesulfonyl chloride derivatives.

- TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane eluent).

- Recrystallization : Remove polar byproducts; solvents like ethanol/water mixtures are effective .

Advanced Research Questions

Q. How do computational methods predict the reactivity of N-(2,6-dimethyl-4-nitrophenyl)methanesulfonamide in nucleophilic substitution reactions?

Density-functional theory (DFT) models, such as those derived from the Colle-Salvetti correlation-energy formula, can map electron density and local kinetic energy to predict reactive sites. For example, the nitro group’s electron-withdrawing effect activates the para position for nucleophilic attack, while steric hindrance from 2,6-dimethyl groups may limit accessibility. Computational workflows (e.g., Gaussian or ORCA) optimize transition states and assess activation barriers .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic observations?

Discrepancies (e.g., unexpected bond angles or proton environments) require:

- Comparative crystallography : Analyze isostructural compounds (e.g., ’s N-(2,6-dimethylphenyl)-4-methyl-benzenesulfonamide) to identify steric/electronic outliers.

- Dynamic NMR : Probe conformational flexibility in solution (e.g., hindered rotation of the sulfonamide group).

- DFT-based geometry optimization : Compare computed vs. experimental structures to validate or refine models .

Q. How does the nitro group influence the compound’s electronic properties in medicinal chemistry applications?

The nitro group acts as a strong electron-withdrawing moiety, enhancing electrophilic character at the para position. This facilitates interactions with biological targets (e.g., enzyme active sites) via hydrogen bonding or charge transfer. In vitro assays on related nitro-sulfonamides demonstrate antimicrobial activity, likely due to nitroreductase-mediated activation .

Q. What mechanistic insights explain unexpected reaction products, such as double sulfonamide formation?

highlights unintended "double" sulfonamide formation due to competing nucleophilic attack at multiple sites. To avoid this:

- Reaction monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates.

- Protecting groups : Temporarily block reactive amines (e.g., acetyl or tert-butoxycarbonyl groups).

- Solvent effects : Polar aprotic solvents (e.g., DMF) may reduce side reactions by stabilizing transition states .

Q. How is this compound utilized in designing enzyme inhibitors or biochemical probes?

The sulfonamide group acts as a bioisostere for carboxylic acids, enabling reversible or covalent interactions with enzymes (e.g., carbonic anhydrase or proteases). Functionalization at the nitro or methyl positions (e.g., reduction to amine or halogenation) tailors selectivity. Biological assays (e.g., fluorescence polarization) quantify binding affinities .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (initial), then 25°C | Minimizes side reactions |

| Solvent | Dichloromethane or THF | Enhances reagent solubility |

| Base | Triethylamine (1.5 equiv) | Efficient HCl neutralization |

| Purification | Ethanol/water recrystallization | Removes polar impurities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.